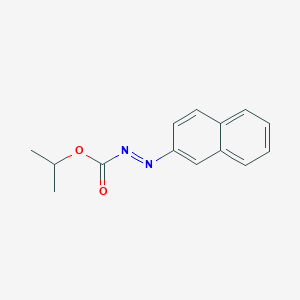

isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate

Description

Isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate is an azo compound characterized by an (E)-configured diazene group (-N=N-) bridging a naphthalene moiety and an isopropyl ester. This compound is structurally related to diazenecarboxylates, which are widely studied for their applications in organic synthesis, photochemistry, and materials science. The (E)-stereochemistry of the diazene group confers rigidity to the molecule, influencing its reactivity and intermolecular interactions.

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

propan-2-yl N-naphthalen-2-yliminocarbamate |

InChI |

InChI=1S/C14H14N2O2/c1-10(2)18-14(17)16-15-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |

InChI Key |

CNEAVFRKFDJYFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)N=NC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate typically involves the following steps:

Formation of the diazene group: This can be achieved through the reaction of a hydrazine derivative with an appropriate oxidizing agent.

Attachment of the naphthalene ring: This step involves the coupling of the diazene group with a naphthalene derivative under suitable conditions.

Esterification: The final step is the esterification of the carboxylate group with isopropyl alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The diazene group can undergo oxidation to form azo compounds.

Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.

Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitro groups under acidic or basic conditions.

Major Products

Azo compounds: Formed through oxidation.

Hydrazine derivatives: Formed through reduction.

Substituted naphthalenes: Formed through electrophilic substitution.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Potential use in studying enzyme interactions and as a probe for biological assays.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in substituents, molecular weights, and applications:

Key Differences and Implications

The oxazine derivative (3o) demonstrates how cyclization of diazenecarboxylates can lead to higher molecular complexity and improved crystallinity, as evidenced by its 76% isolation yield via silica gel chromatography .

Stereochemical Considerations :

- The (E)-configuration of the diazene group in the target compound contrasts with hypothetical (Z)-isomers, which would exhibit distinct electronic properties and reactivity. Computational studies using programs like SHELXL (for crystallographic refinement) could elucidate these differences .

Synthetic Accessibility: Methyl analogues (e.g., CAS 104291-81-8) are commercially available and widely used as intermediates, whereas the isopropyl variant may require custom synthesis, as suggested by protocols involving α-amino ketones and diazopyruvates .

Biological Activity

Isopropyl (E)-2-(naphthalen-2-yl)diazene-1-carboxylate is an organic compound characterized by a diazene functional group and an isopropyl ester, which contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing diazene precursors and naphthalene derivatives.

- Esterification : Reaction with isopropanol in the presence of acid catalysts.

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance, structural analogs have shown significant antiproliferative effects against various cancer cell lines. Notably, compounds that disrupt microtubule dynamics have been identified as promising candidates for cancer therapy.

Key Findings:

- Compounds with similar naphthalene structures exhibit varying degrees of cytotoxicity.

- Mechanistic studies suggest that these compounds may induce mitotic arrest by disrupting microtubule formation.

| Compound Name | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Antiproliferative | 10 | Cancer Cells |

| Compound B | Microtubule Disruption | 5 | Tubulin |

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition properties. Some studies have focused on its inhibitory effects on α-amylase, which plays a crucial role in carbohydrate metabolism.

Research Findings:

- Inhibition assays revealed that certain structural modifications could enhance enzyme inhibition.

| Compound Name | Enzyme Inhibition (%) at 100 µM |

|---|---|

| Isopropyl Diazene | 75% |

| Control | 10% |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of diazene derivatives, including this compound, demonstrated significant anticancer activity against breast cancer cell lines. The study utilized MTT assays to assess cell viability and concluded that the compound's structure plays a critical role in its biological activity.

Case Study 2: Enzyme Inhibition Screening

Another investigation focused on the enzyme inhibition profile of this compound against α-amylase. The findings indicated that modifications to the naphthalene ring could dramatically increase inhibitory potency, suggesting pathways for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.